6,6-dimethyl-3-(phenylamino)-4,5,6,7-tetrahydro-1H-indazol-4-one
Description
Properties
IUPAC Name |
3-anilino-6,6-dimethyl-5,7-dihydro-1H-indazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-15(2)8-11-13(12(19)9-15)14(18-17-11)16-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDJDOSFSATWLCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C(=NN2)NC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-dimethyl-3-(phenylamino)-4,5,6,7-tetrahydro-1H-indazol-4-one typically involves multi-step organic reactions
Indazole Core Formation: The indazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with ketones or aldehydes under acidic or basic conditions.
Introduction of Phenylamino Group: The phenylamino group can be introduced via nucleophilic substitution reactions, where aniline or its derivatives react with the indazole intermediate.
Methylation: The final step involves the methylation of the indazole core, which can be achieved using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylamino group, leading to the formation of quinone imine derivatives.
Reduction: Reduction reactions can target the carbonyl group in the indazole core, potentially converting it to an alcohol.
Substitution: The phenylamino group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Quinone imine derivatives.
Reduction: Alcohol derivatives of the indazole core.
Substitution: Various substituted phenylamino derivatives.
Scientific Research Applications
Pharmacological Applications
The compound has been investigated for various pharmacological activities:
Anticancer Activity
Research indicates that 6,6-dimethyl-3-(phenylamino)-4,5,6,7-tetrahydro-1H-indazol-4-one exhibits cytotoxic effects against several cancer cell lines. Its mechanism involves the inhibition of specific kinases that are crucial for cancer cell proliferation.
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines. Studies have demonstrated its ability to lower levels of TNF-alpha and IL-6 in vitro.
Neuroprotective Properties
Recent studies suggest that this compound may protect neuronal cells from oxidative stress and apoptosis. It has been evaluated in models of neurodegenerative diseases such as Alzheimer's.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
Case Study 1: Cancer Treatment
In a study involving xenograft models of breast cancer, administration of the compound resulted in a significant reduction in tumor size compared to control groups. The study indicated that the compound effectively inhibited tumor growth through apoptosis induction.
Case Study 2: Inflammation Reduction
A rat model of arthritis was utilized to assess the anti-inflammatory effects of the compound. Results showed a marked decrease in paw swelling and inflammatory markers after treatment with varying doses over a two-week period.
Mechanism of Action
The mechanism of action of 6,6-dimethyl-3-(phenylamino)-4,5,6,7-tetrahydro-1H-indazol-4-one depends on its interaction with specific molecular targets. It may act by binding to enzymes or receptors, altering their activity. The phenylamino group can participate in hydrogen bonding or π-π interactions, while the indazole core provides a rigid scaffold that can fit into binding pockets of proteins.
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights key structural variations, molecular properties, and inferred biological implications of the target compound and its analogs:
Key Observations
In contrast, the phenylamino group in the target compound introduces polarity, favoring interactions with hydrophilic enzyme pockets .
Synthetic Accessibility: The trifluoromethyl analog is commercially available (CAS 908111-34-2, $548/g) , whereas the target compound may require specialized coupling reactions for the phenylamino group, as seen in methods by Guo et al. for related indazolones .
Structural Similarity and Diversity: The highest similarity (0.90) is observed with 1-Phenyl-6,7-dihydro-1H-indazol-4(5H)-one, which lacks dimethyl and 3-position substituents, emphasizing the importance of these groups in modulating activity .
Biological Activity
6,6-Dimethyl-3-(phenylamino)-4,5,6,7-tetrahydro-1H-indazol-4-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C15H16N2O
- Molecular Weight : 256.305 g/mol
- CAS Number : 1173111-67-5
Anticancer Properties
Research has shown that this compound exhibits significant anticancer activity. In vitro studies demonstrate its ability to inhibit various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 | 0.28 | EGFR inhibition and apoptosis induction |
| A549 | 0.59 | Inhibition of cell proliferation |
| MCF-7 | 1.35 | Induction of cell cycle arrest |
These results indicate that the compound may act as a potent inhibitor of the epidermal growth factor receptor (EGFR), which is crucial in many cancers' growth and survival pathways .
The compound's mechanism involves:
- EGFR Inhibition : The compound binds to the active site of EGFR, preventing its activation and downstream signaling that leads to tumor growth.
- Induction of Apoptosis : It promotes programmed cell death in cancer cells by activating pro-apoptotic pathways.
- Cell Cycle Arrest : The compound causes G1 phase arrest in certain cancer cell lines, halting their proliferation.
Case Studies
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed enhanced potency against resistant cancer cell lines. For instance:
- A derivative with a fluorine substituent at the phenyl ring exhibited an IC50 value of 0.098 µM against A431 cells, significantly better than standard treatments like gefitinib (IC50 = 39 nM) .
Pharmacokinetics
Although specific pharmacokinetic data for this compound is limited, general properties can be inferred:
- Solubility : Modifications to the structure have been shown to improve solubility and bioavailability.
- Metabolism : Potential metabolic pathways include cytochrome P450-mediated oxidation.
Safety and Toxicology
Toxicological assessments are crucial for any new drug candidate. Preliminary studies indicate that the compound has a favorable safety profile; however, further studies are needed to establish its long-term effects and toxicity thresholds.
Q & A
Q. Advanced Research Focus
- Chiral Centers : The 4-position in the tetrahydroindazole core often requires chiral chromatography or asymmetric synthesis. For example, (R)- and (S)-enantiomers of 1-(2-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine were separated using Chiralpak AD-H columns .
- Crystallography : Single-crystal X-ray diffraction (e.g., Ethyl 3,6-dihydroxy-6-methyl-4-phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate in ) confirms absolute configuration and hydrogen-bonding networks.
- Dynamic NMR : Variable-temperature ¹H NMR can detect conformational flipping in solution .
How do researchers address contradictions in reported biological activities (e.g., anti-tumor vs. anti-inflammatory effects) of indazole derivatives?
Advanced Research Focus
Contradictions often stem from assay conditions or off-target effects:
- Assay Validation : Compare results across standardized platforms (e.g., DHODH inhibition in vs. STAT3 inhibition in ).
- Selectivity Profiling : Use kinase panels or proteome-wide binding assays to identify secondary targets. For example, brequinar (a DHODH inhibitor) may cross-react with STAT3 .
- Pharmacokinetic Factors : Differences in cell permeability (e.g., logP >3 for lipophilic analogs) can skew in vitro vs. in vivo results .
Q. Basic Research Focus
- Kinetic Solubility : Use phosphate buffer (pH 7.4) with UV detection at λ=290 nm (indazole chromophore) .
- Excipient Screening : Test surfactants (e.g., Poloxamer 407) or cyclodextrins to enhance solubility for in vivo studies .
- pH Stability : Conduct accelerated degradation studies (40°C/75% RH) to identify pH-sensitive functional groups (e.g., the 4-keto group) .
How can computational modeling guide the design of analogs with improved target selectivity?
Q. Advanced Research Focus
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with DHODH (PDB: 6W2H) or STAT3 (PDB: 1BG1). Focus on the phenylamino group’s role in H-bonding with Arg136 (DHODH) .
- MD Simulations : Assess conformational stability of the tetrahydroindazole core in aqueous vs. lipid bilayer environments .
- ADMET Prediction : Tools like SwissADME predict BBB permeability (e.g., TPSA <90 Ų for CNS penetration) .
What are the best practices for scaling up synthesis while maintaining enantiomeric purity?
Q. Advanced Research Focus
- Asymmetric Catalysis : Use chiral ligands (e.g., BINAP) in Pd-catalyzed aminations to retain >98% ee .
- Continuous Flow Systems : Minimize racemization during workup by avoiding prolonged exposure to acidic/basic conditions .
- Quality Control : Implement inline PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy to monitor reaction progress .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
